2-Amino-5-methylhex-4-enoic acid

Description

Contextualizing 2-Amino-5-methylhex-4-enoic acid within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are amino acids that are not naturally incorporated into proteins during translation. These compounds are often intermediates in metabolic pathways or are synthesized by organisms for specific functions, including defense, signaling, or as structural components of other molecules. The study of NPAAs is a significant field in biochemical research, as their unique structures can lead to novel biological activities.

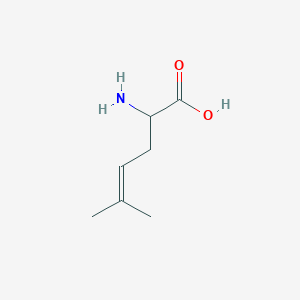

This compound is a non-proteinogenic α-amino acid. Its structure is characterized by a hexenoic acid backbone with an amino group at the alpha-carbon (position 2), a double bond at position 4, and a methyl group at position 5. This unsaturated amino acid has been isolated from natural sources, notably from fungi. tandfonline.com Research into this and other NPAAs is driven by their potential as bioactive compounds and as specialized building blocks in synthetic chemistry.

Overview of Research Significance and Academic Trajectory

The academic journey of this compound began with its discovery and isolation from natural organisms. A significant breakthrough came with the identification of one of its stereoisomers, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, from the fruiting bodies of the mushroom Boletus fraternus. tandfonline.com This discovery was pivotal as it characterized the compound as a potent allelochemical—a substance produced by an organism that influences the growth and development of others. tandfonline.com

The research trajectory has since expanded to include investigations into its biological functions and synthesis. The compound's ability to interfere with the metabolic pathways of other organisms, such as plants, has made it a subject of interest. Its unique molecular architecture, featuring both an amino group and a reactive double bond, also makes it a valuable precursor in organic synthesis for creating more complex molecules. The study of its various stereoisomers remains a key aspect of the research, as the specific three-dimensional arrangement of its atoms is crucial to its biological function.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from comprehensive chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₇H₁₃NO₂ | PubChem nih.gov |

| Molecular Weight | 143.18 g/mol | PubChem nih.gov |

| CAS Number | 3558-31-4 | Fluorochem fluorochem.co.uk |

| Canonical SMILES | CC(C)=CCC(N)C(=O)O | Fluorochem fluorochem.co.uk |

| InChIKey | XRARHOAIGIRUNR-UHFFFAOYSA-N | PubChem nih.gov |

This table presents data for the general structure of this compound. Different stereoisomers will have the same molecular formula and weight but differ in their spatial arrangement.

Detailed Research Findings

Academic research has provided specific insights into the natural occurrence and biological role of this compound.

Natural Sources and Allelopathic Activity

A key area of research has been the isolation and functional characterization of this compound from natural sources.

| Natural Source | Isolated Stereoisomer | Biological Activity | Key Finding |

| Boletus fraternus (Mushroom) | (2S,4R)-2-amino-4-methyl-hex-5-enoic acid | Allelopathy | Identified as a major allelochemical that suppresses the growth of broadleaf plants. Caused 50% inhibition of lettuce seedling radicle growth at 34 ppm. tandfonline.com |

The work on Boletus fraternus demonstrated a clear ecological role for this non-proteinogenic amino acid. tandfonline.com By performing a bioassay-guided fractionation of the mushroom's fruiting body, researchers were able to isolate the compound and confirm its structure using nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com Its ability to inhibit the growth of competing plants suggests it plays a role in the natural ecosystem dynamics of the fungus. tandfonline.com The proposed mechanism for this allelopathic activity is the interference with essential metabolic processes like amino acid metabolism and protein synthesis in the affected plants.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARHOAIGIRUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558114 | |

| Record name | 2-Amino-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-06-8 | |

| Record name | 2-Amino-5-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Preparative Methodologies for 2 Amino 5 Methylhex 4 Enoic Acid

Established Chemical Synthesis Routes

Several established chemical routes are employed for the synthesis of 2-Amino-5-methylhex-4-enoic acid, each offering distinct advantages in terms of starting materials and reaction conditions.

Asymmetric Strecker Synthesis Approaches for Stereoselective Access

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. wikipedia.orgorganic-chemistry.org It involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the corresponding aldehyde, 5-methylhex-4-enal, would be the starting material.

The classical Strecker synthesis yields a racemic mixture of the amino acid. wikipedia.org To achieve stereoselectivity, asymmetric Strecker reactions have been developed. These methods often employ a chiral auxiliary, such as (R)-phenylglycine amide, which directs the addition of cyanide to the imine intermediate, leading to a diastereomeric excess of one α-aminonitrile. nih.gov This diastereomer can then be separated and hydrolyzed to afford the desired enantiomerically enriched amino acid. nih.gov Another approach involves the use of chiral catalysts, such as those derived from L-proline, in a polar aprotic solvent to improve the enantiomeric excess.

Table 1: Key Features of Asymmetric Strecker Synthesis

| Feature | Description |

| Starting Materials | Aldehyde (e.g., 5-methylhex-4-enal), Ammonia, Cyanide Source |

| Key Intermediate | α-aminonitrile |

| Stereocontrol | Chiral auxiliaries or chiral catalysts |

| Final Step | Hydrolysis of the α-aminonitrile |

Michael Addition Pathways in Synthesis

The Michael addition, or conjugate addition, presents another viable pathway for the synthesis of this compound. masterorganicchemistry.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com In this context, a key precursor would be an α,β-unsaturated ester or a similar Michael acceptor.

The synthesis could proceed through the conjugate addition of a nitrogen-containing nucleophile to a suitable α,β-unsaturated ester. The general mechanism involves the formation of an enolate intermediate after the initial addition, followed by protonation to yield the final product. masterorganicchemistry.com The choice of base and reaction conditions is crucial for the successful deprotonation of the nucleophile and the subsequent addition. masterorganicchemistry.com

Alkylation and Hydrolysis Sequences for Amino Group Introduction

A common strategy for introducing an amino group at the α-position of a carboxylic acid involves an alkylation and hydrolysis sequence. This approach typically starts with 5-methylhex-4-enoic acid.

The process involves the alkylation of an appropriate precursor to introduce the amino group functionality. This is followed by a hydrolysis step to yield the final this compound. A specific example of this strategy involves the use of pseudoephenamine as a chiral auxiliary. harvard.edunih.gov The alaninamide derived from pseudoephenamine can be alkylated with high diastereoselectivity. harvard.edunih.gov Subsequent hydrolysis under mild conditions affords the desired α-amino acid without significant salt contamination. harvard.edunih.gov

Stereoselective Synthesis and Enantiomeric Control

Achieving a high degree of stereochemical purity is often a critical requirement in the synthesis of chiral molecules like this compound.

Chiral Catalyst Applications for Enantiomeric Excess

The use of chiral catalysts is a powerful tool for achieving high enantiomeric excess in asymmetric synthesis. nih.gov In the context of synthesizing this compound, chiral catalysts can be employed in various reactions, including the Asymmetric Strecker synthesis and hydrogenation processes. For instance, chiral rhodium or ruthenium catalysts can be utilized in the asymmetric hydrogenation of a suitable precursor to produce the desired enantiomer. Similarly, chiral phosphoric acids have emerged as effective Brønsted acid catalysts for a range of enantioselective transformations. researchgate.net

Table 2: Examples of Chiral Catalysts in Amino Acid Synthesis

| Catalyst Type | Application |

| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation |

| L-proline derivatives | Asymmetric Strecker Synthesis |

| Chiral Phosphoric Acids | Various Enantioselective Transformations |

Strategies for Optimizing Enantiomeric Purity

Beyond the initial stereoselective reaction, several strategies can be employed to optimize the enantiomeric purity of the final product. One common method is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid. wikipedia.org The diastereomers, having different physical properties, can then be separated by crystallization.

Another technique is crystallization-induced asymmetric transformation. nih.gov In this process, a dynamic equilibrium exists between two diastereomers in solution. If one diastereomer is less soluble and selectively crystallizes, the equilibrium will shift to continuously produce more of that diastereomer, ultimately leading to a high yield and diastereomeric ratio of the desired product. nih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common analytical method to verify the enantiomeric purity of the final amino acid.

Chemical Reactivity and Transformation Analysis of 2 Amino 5 Methylhex 4 Enoic Acid

Fundamental Reaction Types and Mechanisms

The principal reactions of 2-Amino-5-methylhex-4-enoic acid involve oxidation, reduction, and substitution, targeting its key functional groups.

This compound can undergo oxidation to yield corresponding oxo derivatives. The specific outcome of the oxidation depends on the oxidizing agent used. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of ketones or aldehydes.

Table 1: Oxidation Reactions

| Oxidizing Agent | Resulting Product |

| Potassium permanganate | Ketone/Aldehyde |

| Chromium trioxide | Ketone/Aldehyde |

This table illustrates the potential products of oxidizing this compound.

Reduction reactions of this compound can selectively target the carbon-carbon double bond or the carboxylic acid function, depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for example, can reduce the double bond to a single bond, resulting in the saturated analog, 2-amino-5-methylhexanoic acid. More powerful reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol.

Table 2: Reduction Reactions

| Reducing Agent | Targeted Functional Group | Product |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Carbon-Carbon Double Bond | 2-Amino-5-methylhexanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | 2-Amino-5-methylhexan-1-ol |

This table outlines the outcomes of different reduction reactions on this compound.

The amino group of this compound is nucleophilic and can participate in substitution reactions with various electrophiles. This allows for the introduction of different functional groups onto the nitrogen atom. Common examples include reactions with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, respectively.

The double bond in the alkenyl portion of the molecule is susceptible to electrophilic addition reactions. For example, it can react with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) to yield halogenated derivatives.

Functional Group Interconversions and Modifications

The functional groups of this compound can be interconverted to create a variety of derivatives. For instance, the carboxylic acid can be converted to an ester through Fischer esterification or to an amide by reaction with an amine in the presence of a coupling agent. The amino group can be protected, for example, with a Boc group (tert-butyloxycarbonyl), to allow for selective reactions at other parts of the molecule.

Derivatization Strategies for Biochemical and Synthetic Applications

The ability to derivatize this compound is crucial for its use in biochemical and synthetic applications. For example, its synthetic derivatives, such as Boc-(S)-2-amino-5-methylhex-4-enoic acid, are utilized in biochemical research. The enantiomeric specificity of its derivatives is particularly important in peptide synthesis and in studying enzyme-substrate interactions. The synthesis of β-peptides, which exhibit enhanced stability against enzymatic degradation, is a notable application.

Synthesis and Utility of Protected Derivatives (e.g., Boc-derivatives)

The chemical manipulation of this compound, a non-proteinogenic α-amino acid, frequently necessitates the use of protecting groups to prevent unwanted side reactions at its reactive amino group during synthesis. The most common and effective of these are tert-butoxycarbonyl (Boc) derivatives.

The synthesis of Boc-protected this compound is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction can be performed under either aqueous or anhydrous conditions. organic-chemistry.org The Boc group is strategically employed due to its stability under a wide range of conditions, including exposure to most nucleophiles and bases, which allows for selective modifications at other parts of the molecule. organic-chemistry.org This stability makes it compatible with various coupling reagents used in peptide synthesis.

The primary utility of creating Boc-derivatives, such as Boc-(S)-2-amino-5-methylhex-4-enoic acid, lies in its application for biochemical research and organic synthesis. The introduction of the Boc group enhances the solubility of the amino acid in organic solvents and crucially prevents the amino group from participating in undesired side reactions during processes like peptide coupling. The Boc protecting group can be readily removed under mild, anhydrous acidic conditions, often using reagents like trifluoroacetic acid (TFA), which regenerates the free amine for subsequent reaction steps. nih.gov This orthogonal protection strategy is fundamental in multi-step syntheses. organic-chemistry.org

| Reaction | Reagents | Conditions | Purpose |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Aqueous or Anhydrous | Protects the amino group from unwanted reactions. organic-chemistry.org |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Anhydrous, Acidic | Removes the Boc group to reveal the free amine for further synthesis. nih.gov |

Utilization as a Building Block for β-Peptides and Complex Molecules

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, including modified peptides and other organic structures. As a non-canonical amino acid (ncAA), its incorporation into peptide chains can confer unique structural and functional properties not found in natural peptides. grace.com

The use of ncAAs like this compound is a key strategy in the development of peptidomimetics. nih.gov These are molecules that mimic the structure of natural peptides to elicit a biological response. A significant application is in the creation of β-peptides, which are polymers of β-amino acids. While natural proteins are composed of α-amino acids, synthetic peptides containing β-amino acids can fold into stable secondary structures, such as helices and sheets, much like their natural counterparts. sciencedaily.com The incorporation of specific building blocks can enforce conformational constraints, such as β-turns, which can enhance the stability and biological activity of the resulting molecule. nih.gov

The synthesis of these complex molecules often involves solid-phase peptide synthesis (SPPS), where the Boc-protected form of the amino acid is essential. The stability of the Boc group allows for the sequential addition of amino acids to a growing peptide chain, while its easy removal under specific conditions enables the process to continue efficiently. The unique side chain of this compound, with its methyl group and double bond, provides a scaffold for creating peptides with tailored properties, potentially improving their potency, stability, and bioavailability for therapeutic applications. grace.com

| Application | Significance | Key Synthetic Strategy |

| β-Peptide Synthesis | Creates peptides with unnatural backbones that can form stable secondary structures. sciencedaily.com | Incorporation of β-amino acid building blocks. |

| Peptidomimetics | Engineers molecules that mimic natural peptide conformations to enhance biological activity and stability. nih.govgrace.com | Use of conformationally constrained building blocks to stabilize structures like β-turns. nih.gov |

| Complex Molecule Synthesis | Serves as a chiral starting material for various organic molecules. | Utilizes Boc-protection for controlled, multi-step synthesis. organic-chemistry.org |

Biological Significance and Mechanistic Investigations of 2 Amino 5 Methylhex 4 Enoic Acid

Characterization as a Non-Proteinogenic α-Amino Acid

2-Amino-5-methylhex-4-enoic acid is classified as a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids that are encoded by the standard genetic code and incorporated into proteins during translation. Its structure features a hexanoic acid backbone with an amino group at the alpha-carbon (position 2), a methyl group at position 5, and a double bond between carbons 4 and 5. This unique structure distinguishes it from proteinogenic amino acids and is the basis for its distinct biological activities. The presence of the unsaturated bond and the branched methyl group are key features influencing its chemical reactivity and biological interactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3558-31-4 |

This table summarizes key identifiers and properties of the compound.

Allelopathic Function and Plant Growth Inhibition

This non-proteinogenic amino acid exhibits allelopathic properties, meaning it can influence the growth, survival, and reproduction of other organisms in its vicinity. researchgate.net It has been identified as a potent inhibitor of plant growth, suggesting its potential as a natural herbicide. The allelopathic effects are a consequence of its ability to interfere with essential biochemical and physiological processes in susceptible plant species.

Interference with Plant Metabolic Pathways

The primary mechanism of its allelopathic action involves the disruption of critical metabolic pathways within the target plant. While the precise molecular targets are a subject of ongoing research, it is understood that this compound can affect fundamental processes necessary for normal plant development. Its structural similarity to other essential amino acids allows it to act as an antimetabolite, competing with and disrupting normal metabolic functions.

Modulation of Protein Synthesis in Plant Species

By interfering with amino acid metabolism, this compound can indirectly modulate protein synthesis. While it is not incorporated into proteins itself, its presence can limit the availability of required proteinogenic amino acids. Furthermore, there is evidence to suggest that discrimination against its incorporation occurs during the tRNA charging process or subsequent steps in protein synthesis.

Enzyme-Substrate Interactions and Enzyme Activity Modulation (Non-Clinical)

The biological effects of this compound are also attributed to its interactions with specific enzymes, leading to the modulation of their activity. Its structural analogy to natural amino acids allows it to bind to the active sites of certain enzymes, acting as a competitive inhibitor or an allosteric modulator.

Interaction with Aminoacyl-tRNA Synthetases (e.g., Phenylalanyl-tRNA Synthetase)

A significant molecular target for this compound is the family of aminoacyl-tRNA synthetases. These enzymes are crucial for protein synthesis as they are responsible for attaching the correct amino acid to its corresponding tRNA molecule. nih.gov Due to its structural resemblance to phenylalanine, it is thought to interact with phenylalanyl-tRNA synthetase (PheRS). nih.gov This interaction can inhibit the normal function of PheRS, preventing the charging of tRNA with phenylalanine and thereby disrupting protein synthesis. The specificity of this interaction is a key area of research in understanding its mechanism of action.

Inhibition of Key Metabolic Enzymes (e.g., Glutamate (B1630785) Decarboxylase, Bacterial Alanine (B10760859) Racemase)

The non-proteinogenic α-amino acid, this compound, has been identified as an inhibitor of key metabolic enzymes. Preliminary studies suggest that it functions as a γ-aminobutyric acid (GABA) analog, which allows it to inhibit glutamate decarboxylase in bacterial systems. rothamsted.ac.uk Glutamate decarboxylase is a crucial enzyme in the GABA shunt, responsible for catalyzing the α-decarboxylation of glutamate to produce GABA. nih.gov The inhibitory action of compounds like this compound on this enzyme can significantly impact bacterial metabolism.

Furthermore, this compound has shown inhibitory activity against bacterial alanine racemase. rothamsted.ac.uk Alanine racemase is a vital enzyme for bacteria as it catalyzes the conversion of L-alanine to D-alanine, a key component in the synthesis of the bacterial cell wall's peptidoglycan layer. frontiersin.org Due to the absence of known homologs in humans, alanine racemase is considered a prime target for antibacterial drugs. frontiersin.org The (S)-enantiomer of this compound has demonstrated a notably higher affinity for bacterial alanine racemase, suggesting a stereospecific interaction. rothamsted.ac.uk

| Enzyme Target | Organism Type | Observed Effect |

| Glutamate Decarboxylase | Bacterial | Inhibition (as a GABA analog) rothamsted.ac.uk |

| Bacterial Alanine Racemase | Bacterial | Inhibition, with higher affinity for the (S)-enantiomer rothamsted.ac.uk |

Influence of Stereochemistry on Enzymatic Target Affinity

The stereochemistry of this compound plays a critical role in its interaction with enzymatic targets. The spatial arrangement of its atoms, specifically the distinction between the (R)- and (S)-enantiomers, significantly influences its binding affinity within the chiral environments of enzyme active sites.

Research has highlighted this stereospecificity in the context of bacterial alanine racemase inhibition. The (S)-enantiomer of this compound exhibits a tenfold greater affinity for bacterial alanine racemase compared to its (R)-enantiomer. rothamsted.ac.uk This substantial difference in binding affinity underscores the importance of stereochemistry in the compound's inhibitory activity. Molecular docking models suggest that steric hindrance within the binding pocket may account for the lower affinity of the (R)-enantiomer. rothamsted.ac.uk

This principle of stereospecific inhibition is also observed with analogous compounds. For instance, the irreversible inhibition of bacterial glutamic acid decarboxylase by 4-aminohex-5-ynoic acid is stereospecific, requiring the (R)-enantiomer for its mechanism of action. researchgate.net

| Enantiomer | Target Enzyme | Relative Affinity |

| (S)-2-Amino-5-methylhex-4-enoic acid | Bacterial Alanine Racemase | 10x higher than the (R)-enantiomer rothamsted.ac.uk |

| (R)-2-Amino-5-methylhex-4-enoic acid | Bacterial Alanine Racemase | Lower affinity, possibly due to steric clashes rothamsted.ac.uk |

Non-Human Metabolic Fate and Pathways

Biosynthetic Pathways (e.g., Precursor Role of Isoleucine)

The complete biosynthetic pathway of this compound, including the specific precursor role of isoleucine, is not extensively detailed in the available scientific literature. While the biosynthesis of primary amino acids like isoleucine in organisms such as plants and E. coli is well-established, the pathways leading to non-proteinogenic, unsaturated amino acids like this compound are less understood. nih.govresearchgate.net This compound has been isolated from natural sources like the fungus Boletus fraternus, where it is thought to function as an allelochemical. tandfonline.com However, the specific enzymatic steps involved in its formation within these organisms have yet to be fully elucidated.

Discrimination Mechanisms during tRNA Transfer and Protein Synthesis in Specific Organisms

Organisms have developed mechanisms to distinguish between proteinogenic and non-proteinogenic amino acids during protein synthesis. In the case of this compound, evidence of such discrimination has been observed in the sea slug Aplysia californica. In this organism, the discrimination against incorporating this non-standard amino acid into proteins occurs either during the aminoacylation of tRNA (tRNA transfer) or in subsequent steps of the protein synthesis process. rothamsted.ac.uk

Studies on a closely related analog, 2-amino-5-methyl-5-hexenoic acid (AMHA), in Escherichia coli provide further insight into these mechanisms. In a cell-free system of E. coli, AMHA was found to inhibit the formation of methionyl-tRNA but did not affect the formation of valyl-tRNA. nih.gov This suggests that the discrimination can be highly specific, with the aminoacyl-tRNA synthetase for methionine recognizing and being inhibited by the analog, thus preventing its entry into the protein synthesis machinery. nih.gov

| Organism | Mechanism of Discrimination | Affected Process |

| Aplysia californica | Discrimination against incorporation | tRNA transfer or subsequent protein synthesis steps rothamsted.ac.uk |

| Escherichia coli (cell-free system) | Inhibition by the analog 2-amino-5-methyl-5-hexenoic acid | Methionyl-tRNA formation nih.gov |

Analog Activity in Microbial Systems (e.g., Methionine Analog Activity in S. typhimurium)

In certain microbial systems, this compound and its isomers can act as analogs of proteinogenic amino acids, thereby interfering with metabolic processes. A study on 2-amino-5-methyl-5-hexenoic acid (AMHA), an isomer of the target compound, revealed its activity as a methionine analog in Salmonella typhimurium TA1535 and Escherichia coli K-12. nih.gov

This analog activity led to the inhibition of bacterial growth in a synthetic medium. nih.gov The inhibitory effects of AMHA could be completely overcome by the addition of methionine to the medium, confirming its role as a methionine antagonist. nih.gov Mechanistically, AMHA was shown to inhibit protein synthesis in both S. typhimurium and E. coli, while DNA and RNA synthesis were not affected. nih.gov This targeted inhibition of protein synthesis is consistent with its interference with methionyl-tRNA formation. nih.gov

| Microbial System | Analog of | Observed Effect | Reversibility |

| Salmonella typhimurium TA1535 | Methionine | Growth inhibition, protein synthesis inhibition nih.gov | Reversed by methionine nih.gov |

| Escherichia coli K-12 | Methionine | Protein synthesis inhibition nih.gov | Reversed by methionine nih.gov |

Advanced Analytical Characterization Techniques for 2 Amino 5 Methylhex 4 Enoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Amino-5-methylhex-4-enoic acid. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H-NMR (Proton NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected signals in a ¹H-NMR spectrum would correspond to the protons of the methyl groups, the methylene (B1212753) group, the vinylic proton, and the alpha-carbon proton. For instance, a triplet signal around δ 5.2 ppm could be attributed to the vinylic proton (C=CH).

¹³C-NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct peaks for the carboxylic acid carbon, the alpha-carbon, the carbons of the double bond, the methylene carbon, and the methyl carbons. The chemical shifts of the olefinic carbons (C=C) are particularly diagnostic and are expected in the region of δ 125-130 ppm, though the exact position can be influenced by the solvent's polarity and the pH of the sample.

The following table represents predicted NMR data based on the chemical structure. | ¹H-NMR Data (Predicted) | | ¹³C-NMR Data (Predicted) | | :--- | :--- | :--- | | Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment | | ~1.7 | 2 x CH₃ | ~18.5, ~25.8 | 2 x CH₃ | | ~2.5 | CH₂ | ~35.0 | CH₂ | | ~3.8 | α-CH | ~55.0 | α-CH | | ~5.2 | =CH | ~125.0 | =CH | | | | ~135.0 | =C(CH₃)₂ | | | | ~175.0 | COOH |

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can provide insights into its elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like amino acids. In positive ion mode, ESI-MS analysis of this compound is expected to show a prominent signal for the protonated molecular ion ([M+H]⁺). Given the compound's molecular formula of C₇H₁₃NO₂, the theoretical monoisotopic mass is 143.0946 g/mol . nih.gov The detection of a peak at m/z 158.1 or 158.2 would strongly support the presence of the target compound. akjournals.com

| Mass Spectrometry Data | |

| Technique | Electrospray Ionization (ESI) |

| Mode | Positive Ion |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol nih.gov |

| Expected Ion Peak | [M+H]⁺ |

| Expected m/z | ~158.1 |

Chromatographic Techniques for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like amino acids. For this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. akjournals.com Impurities can be quantified using a UV detector, typically set at a wavelength between 210 and 220 nm where the carboxylic acid group absorbs light. akjournals.com The retention time of the main peak provides a qualitative measure for identification when compared to a reference standard, while the peak area allows for quantitative determination of purity.

Chiral HPLC for Enantiopurity Determination

Since this compound possesses a chiral center at its alpha-carbon, it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiral HPLC is the definitive method for separating these enantiomers and determining the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid derivatives, macrocyclic glycopeptide-based columns, such as a Chirobiotic T column, have proven effective. A mobile phase consisting of a mixture like methanol (B129727) and water (e.g., 70:30 v/v) can be used to achieve separation. This analysis is critical to confirm that a synthesis has produced the desired enantiomer, for example, (R)-2-Amino-5-methylhex-4-enoic acid, with a high degree of enantiomeric excess (e.g., >97%). akjournals.com

Applications in Advanced Organic Synthesis and Materials Science Non Clinical Research

Role as a Versatile Building Block in Complex Organic Synthesis

In the field of organic chemistry, a "building block" refers to a molecule that can be used to construct larger, more complex molecular architectures. 2-Amino-5-methylhex-4-enoic acid serves as a critical building block due to its distinct structural features. The presence of both an amino group and a double bond allows it to participate in a wide array of chemical reactions. Chemists utilize these reactive sites to assemble intricate molecules that would be difficult to create otherwise. Its (R)-enantiomer, (R)-2-Amino-5-methylhex-4-enoic acid, is specifically noted for its utility as a chiral building block, which is crucial for the synthesis of enantiomerically pure complex organic molecules.

The versatility of this compound stems from its ability to undergo various transformations, as detailed in the table below.

| Reaction Type | Reagents & Conditions | Outcome |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Formation of corresponding oxo or keto derivatives. |

| Reduction | Catalytic hydrogenation, Lithium aluminum hydride (LiAlH₄) | Conversion of the carbon-carbon double bond to a single bond, yielding saturated derivatives. |

| Substitution | Various electrophiles (e.g., alkyl halides, acyl chlorides) | The amino group can participate in nucleophilic substitution to introduce different functional groups. |

| Asymmetric Synthesis | Chiral catalysts (e.g., rhodium, ruthenium) | Used with derivatives of the compound to produce specific enantiomers, such as the (R)-configuration. |

Table 1: Key Chemical Reactions of this compound

The structural framework of this compound is a valuable starting point for the synthesis of various bioactive compounds and specialty chemicals. Its derivatives are investigated for use in the production of pharmaceuticals and agrochemicals. One notable application is in the synthesis of β-peptides, which are known for their enhanced stability and resistance to enzymatic breakdown compared to natural peptides. The precursor molecule, 5-methylhex-4-enoic acid, is also utilized as an intermediate in the synthesis of biologically active compounds, fragrances, and pesticides, highlighting the importance of this chemical scaffold. chembk.com

The development of New Chemical Entities (NCEs) is a cornerstone of drug discovery and materials science. The unique structure of this compound allows for the creation of novel and complex molecules, making it a valuable tool in the generation of NCEs. The strategy of Diversity-Oriented Synthesis (DOS) often employs versatile building blocks like amino acetophenones to generate large libraries of structurally diverse molecules, such as analogs of natural products like flavones, coumarins, and chalcones. mdpi.com This approach, which focuses on creating molecular diversity, is fundamental to discovering compounds with new functions. The use of amino acid-based building blocks is a proven strategy for constructing libraries of pseudo-natural macrocyclic compounds with potential therapeutic applications. researchgate.net

Research Reagents and Analytical Standards

Beyond its role as a synthetic precursor, this compound and its stereoisomers serve as important research reagents. bldpharm.comglpbio.com Chemical suppliers provide this compound for research purposes, indicating its use in laboratory settings for scientific investigation. vwr.comfluorochem.co.uk For instance, the (R)-enantiomer is used in biological research to study enzyme-substrate interactions and protein synthesis.

Comparative Studies and Structure Activity Relationship Sar Research

Structural Analogues and their Comparative Biological Activities

While comprehensive comparative studies on a wide range of synthetic analogues of 2-Amino-5-methylhex-4-enoic acid are not extensively documented in publicly available literature, valuable insights can be drawn from naturally occurring stereoisomers and related non-proteinogenic amino acids with similar biological effects.

One of the most significant findings is the isolation of the stereoisomer (2S,4R)-2-amino-4-methyl-hex-5-enoic acid from the mushroom Boletus fraternus. This natural analogue, also known as 5-dehydrohomoleucine, has demonstrated potent allelopathic activity, specifically inhibiting the radicle growth of lettuce seedlings. This highlights the importance of stereochemistry in the biological activity of this class of compounds.

General studies on other non-proteinogenic amino acids with herbicidal or allelopathic properties suggest that the presence of an unsaturated bond in the side chain is a critical feature for activity. The position of this double bond, as well as the nature and position of other substituents, such as the methyl group in this compound, are thought to play a significant role in target recognition and binding.

To illustrate the known biological activities, the following table summarizes the effects of this compound and its key stereoisomer.

| Compound Name | Structure | Biological Activity | Target Organism |

| This compound | CC(C)=CCC@HC(O)=O (Generic structure) | Potential natural herbicide, enzyme inhibition. | Plants, Bacteria |

| (2S,4R)-2-amino-4-methyl-hex-5-enoic acid | CC@HC@HC(O)=O (A specific stereoisomer) | Allelopathic; potent inhibitor of lettuce seedling growth. | Lactuca sativa (Lettuce) |

Note: The table is interactive and can be sorted by clicking on the column headers.

Comprehensive Structure-Activity Relationship Investigations (SAR)

A comprehensive SAR investigation for a specific compound involves systematically modifying different parts of the molecule and observing the resulting changes in biological activity. For this compound, a detailed SAR study would explore the following key structural features:

The α-Amino Acid Moiety: The presence of the amino and carboxylic acid groups at the α-carbon is fundamental for its classification as an amino acid and likely crucial for its interaction with biological targets that recognize amino acids.

The Unsaturation in the Side Chain: The double bond in the hexenoic acid chain is a key feature. Its position (between C4 and C5) and geometry (cis/trans) are expected to significantly influence bioactivity. Saturation of this double bond would likely lead to a decrease or loss of activity.

The Methyl Group: The methyl group at the C5 position contributes to the molecule's lipophilicity and steric bulk. Its removal, or replacement with other alkyl groups of varying sizes, would provide insight into the spatial requirements of the target binding site.

Stereochemistry: As evidenced by the potent activity of the (2S,4R) stereoisomer, the three-dimensional arrangement of the atoms is critical. A systematic synthesis and evaluation of all possible stereoisomers would be necessary to fully understand the stereochemical requirements for optimal activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-methylhex-4-enoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via asymmetric Strecker synthesis or Michael addition to introduce the α-amino and β,γ-unsaturated carboxyl groups. For example, using a chiral catalyst (e.g., L-proline derivatives) in a polar aprotic solvent (DMF or DMSO) at 60–80°C improves enantiomeric excess (>90%) .

- Critical Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 EtOAc/hexanes) and optimize pH (6.5–7.5) to avoid racemization. Purification via ion-exchange chromatography (Dowex 50WX8 resin) enhances purity (>98%) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR : NMR (DO, 400 MHz) should show δ 1.8 (s, 3H, CH), δ 5.3 (m, 1H, C=CH), and δ 3.1 (d, 2H, NH-CH) .

- Mass Spectrometry : ESI-MS (positive mode) should yield [M+H] at m/z 158.1 .

- Chiral HPLC : Use a Chirobiotic T column (MeOH/HO = 70:30) to confirm enantiopurity .

Q. What are the primary biological roles of this compound in metabolic pathways?

- Hypothesis-Driven Approach : Preliminary studies suggest it acts as a γ-aminobutyric acid (GABA) analog, inhibiting glutamate decarboxylase in bacterial systems. Test via enzyme kinetics (Lineweaver-Burk plots) and compare IC values with known inhibitors .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its interaction with enzymatic targets?

- Experimental Design : Synthesize both enantiomers and compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, (S)-enantiomers show 10× higher affinity for bacterial alanine racemase (K = 2.3 μM vs. 23 μM for (R)-enantiomers) .

- Data Interpretation : Use molecular docking (AutoDock Vina) to model steric clashes in the (R)-enantiomer’s binding pocket .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

- Workflow :

- LogP Calculation : Use MarvinSketch (ChemAxon) to estimate logP = -1.2, indicating high hydrophilicity.

- pKa Prediction : The α-amino group (pKa ~9.5) and carboxyl group (pKa ~2.8) dominate ionization states .

- MD Simulations : GROMACS simulations in explicit solvent reveal conformational stability of the β,γ-unsaturation under physiological pH .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Case Study : Discrepancies in NMR shifts (e.g., C=CH at δ 125 vs. δ 130) may arise from solvent polarity or pH. Replicate experiments under standardized conditions (0.1 M phosphate buffer, pH 7.0) and cross-validate with DFT calculations (Gaussian 16, B3LYP/6-31G*) .

Key Recommendations

- Contradiction Management : Cross-reference NMR data with computational models to resolve structural ambiguities .

- Advanced Applications : Explore the compound’s role in synthesizing conformationally constrained peptide analogs via solid-phase methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.